molecular formula C10H15NO4 B6257878 4-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid CAS No. 1824236-25-0

4-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid

Cat. No.: B6257878
CAS No.: 1824236-25-0
M. Wt: 213.2
InChI Key:
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Description

“4-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid” is a derivative of amino acid . It is also known as 2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid . The compound has a molecular weight of 213.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 95-97 degrees Celsius .

Safety and Hazards

The compound is associated with several hazard statements including H315, H317, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid can be achieved through a multi-step process involving the protection of the amine group, alkylation of the protected amine, and deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "Pent-2-yne", "tert-Butyl carbamate", "Bromoacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of the amine group by reacting pent-2-yne with tert-butyl carbamate in the presence of sodium hydroxide to form 4-[(tert-butoxy)carbonylamino]pent-2-yne.", "Step 2: Alkylation of the protected amine by reacting 4-[(tert-butoxy)carbonylamino]pent-2-yne with bromoacetic acid in the presence of sodium bicarbonate to form 4-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid.", "Step 3: Deprotection of the amine and carboxylic acid groups by treating 4-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid with hydrochloric acid in methanol to remove the tert-butyl carbamate protecting group and with sodium hydroxide in water to remove the bromoacetic acid protecting group. The product is then extracted with ethyl acetate and dried over sodium chloride. The solvent is removed under reduced pressure to yield the final product." ] }

CAS No.

1824236-25-0

Molecular Formula

C10H15NO4

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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